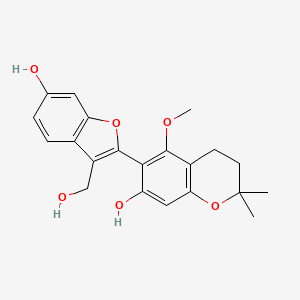

Glycyuralin E

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H22O6 |

|---|---|

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

6-[6-hydroxy-3-(hydroxymethyl)-1-benzofuran-2-yl]-5-methoxy-2,2-dimethyl-3,4-dihydrochromen-7-ol |

InChI |

InChI=1S/C21H22O6/c1-21(2)7-6-13-17(27-21)9-15(24)18(19(13)25-3)20-14(10-22)12-5-4-11(23)8-16(12)26-20/h4-5,8-9,22-24H,6-7,10H2,1-3H3 |

InChI-Schlüssel |

VOSRTXILOAOMLP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC2=C(O1)C=C(C(=C2OC)C3=C(C4=C(O3)C=C(C=C4)O)CO)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Glycyuralin E: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyuralin E is a natural product isolated from the roots and rhizomes of Glycyrrhiza uralensis, a plant species commonly known as licorice. This document provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.

Chemical Structure and Properties

-

Compound Name: this compound

-

Source: Glycyrrhiza uralensis[1]

-

Molecular Formula: C₂₁H₂₂O₆

-

Appearance: White powder

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Mass Spectrometry Data

High-resolution mass spectrometry confirmed the molecular formula of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Negative |

| Mass Analyzed | [M-H]⁻ |

| Calculated m/z | 369.1333 |

| Found m/z | 369.1333 |

Citation:[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆ at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 4 | 7.11 | s | |

| 5 | 6.36 | s | |

| 7 | 6.56 | s | |

| 10 | 4.39 | s | |

| 2' | 6.69 | s | |

| 5' | 6.47 | s | |

| 1'' | 2.58 | t | 6.8 |

| 2'' | 1.73 | t | 6.8 |

| 4'' | 1.22 | s | |

| OCH₃-6' | 3.69 | s |

Note: The assignments are based on the data reported in the primary literature.

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

| Position | δC (ppm) | Type |

| 2 | 144.8 | C |

| 3 | 118.0 | C |

| 3a | 111.7 | C |

| 4 | 121.0 | CH |

| 5 | 96.9 | CH |

| 6 | 158.3 | C |

| 7 | 94.4 | CH |

| 7a | 155.9 | C |

| 10 | 54.8 | CH₂ |

| 1' | 121.0 | C |

| 2' | 112.4 | CH |

| 3' | 105.3 | C |

| 4' | 155.9 | C |

| 5' | 98.7 | CH |

| 6' | 158.3 | C |

| 1'' | 30.8 | CH₂ |

| 2'' | 21.6 | CH₂ |

| 3'' | 76.5 | C |

| 4'' | 27.8 | CH₃ |

| 5'' | 27.8 | CH₃ |

| OCH₃-6' | 55.7 | CH₃ |

Note: The assignments are based on the data reported in the primary literature.

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the dried roots and rhizomes of Glycyrrhiza uralensis. The general procedure involved the following steps:

-

Extraction: The plant material was extracted with 95% ethanol.

-

Partitioning: The resulting extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Chromatography: The ethyl acetate fraction was subjected to multiple chromatographic steps, including silica (B1680970) gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, and HMBC) spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the solvent peaks.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an Agilent 6210 TOF mass spectrometer in the negative ion mode.

Workflow and Data Relationships

The following diagram illustrates the general workflow from the natural source to the structural elucidation of this compound, highlighting the key analytical techniques employed.

Caption: General workflow for the isolation and structural elucidation of this compound.

References

An In-depth Technical Guide on the Biosynthesis of Glycyuralin E in Licorice

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyuralin E, a prenylated isoflavonoid (B1168493) found in the roots of Glycyrrhiza uralensis (licorice), belongs to a class of secondary metabolites with significant potential for pharmacological applications. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to its final intricate structure. This document synthesizes current knowledge on isoflavonoid biosynthesis in licorice, presents detailed experimental protocols for the analysis of these compounds, and includes quantitative data where available. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved in the formation of this bioactive molecule.

Introduction

Licorice (Glycyrrhiza species) has a long history of medicinal use, owing to its rich and diverse phytochemical profile. Among these compounds, isoflavonoids have garnered significant attention for their wide range of biological activities. This compound, a specific isoflavonoid isolated from Glycyrrhiza uralensis, is a promising candidate for further investigation in drug discovery and development. Its biosynthesis is a complex process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid pathway, followed by specific tailoring reactions. This guide will elucidate the proposed enzymatic steps leading to the formation of this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general isoflavonoid pathway, with additional modifications to form its unique structure. The pathway can be divided into several key stages:

2.1. Phenylpropanoid Pathway: The Entry Point

The journey to this compound begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of three core enzymes then convert L-phenylalanine into 4-coumaroyl-CoA, the central precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

2.2. The Flavonoid and Isoflavonoid Core Formation

The formation of the characteristic isoflavonoid skeleton is a critical branching point from the general flavonoid pathway.

-

Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone (B1672756). In licorice, a parallel pathway involving Chalcone Reductase (CHR) can act on the intermediate to produce liquiritigenin, another key flavanone precursor.

-

2-Hydroxyisoflavanone (B8725905) Synthase (IFS): A cytochrome P450 enzyme that catalyzes the critical aryl migration step, converting a flavanone (like liquiritigenin) into a 2-hydroxyisoflavanone. This is the committed step for isoflavonoid biosynthesis.

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the stable isoflavone (B191592), daidzein (B1669772).

2.3. Tailoring Steps to this compound

Based on the structure of this compound (C21H22O6), several modifications to an isoflavone precursor such as daidzein are necessary. These tailoring reactions are often catalyzed by cytochrome P450 monooxygenases, methyltransferases, and prenyltransferases.

-

Hydroxylation: Additional hydroxyl groups are likely introduced to the isoflavone backbone by specific cytochrome P450 monooxygenases (CYP450s).

-

Prenylation: A key feature of many bioactive licorice flavonoids is the addition of a prenyl group (a five-carbon isoprenoid unit) derived from dimethylallyl pyrophosphate (DMAPP). This reaction is catalyzed by isoflavonoid prenyltransferases (PTs) .

-

Cyclization and Further Modifications: The final steps may involve oxidative cyclization of the prenyl group to form a new ring structure, a reaction often catalyzed by CYP450s, to yield the final structure of this compound.

Below is a DOT language script visualizing the proposed biosynthetic pathway.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in published literature. The concentration of isoflavonoids in licorice can vary significantly based on the species, geographical origin, harvesting time, and processing methods. The table below summarizes typical concentration ranges for some major isoflavonoids in Glycyrrhiza species to provide a general context.

| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Liquiritin | Roots | 2.8 - 11.4 | HPLC | [1] |

| Isoliquiritin | Roots | 0.5 - 4.5 | HPLC | [1] |

| Liquiritigenin | Roots | 0.2 - 2.0 | HPLC | [1] |

| Glabridin | Roots | 0.8 - 3.5 | HPLC |

Experimental Protocols

The isolation and analysis of this compound would follow standard procedures for the characterization of natural products, particularly flavonoids. Below are detailed methodologies for key experiments.

4.1. Extraction of Isoflavonoids from Licorice Root

-

Sample Preparation: Dried roots of Glycyrrhiza uralensis are ground into a fine powder.

-

Extraction: The powdered root material (e.g., 100 g) is extracted with 80% methanol (B129727) (1 L) at room temperature with continuous stirring for 24 hours. The extraction is repeated three times.

-

Filtration and Concentration: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

4.2. Isolation of this compound

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The isoflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing compounds with similar TLC profiles to known isoflavonoids are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

4.3. Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the complete chemical structure, including the connectivity of atoms and stereochemistry.

4.4. Quantitative Analysis by HPLC

-

Standard Preparation: A calibration curve is prepared using a purified standard of this compound at various concentrations.

-

Sample Preparation: A known amount of dried licorice root powder is extracted as described above, and the extract is dissolved in methanol to a known concentration.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 280 nm for flavonoids).

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Below is a DOT language script visualizing a general experimental workflow for the isolation and analysis of this compound.

Caption: Experimental workflow for this compound.

Conclusion

The biosynthesis of this compound in licorice is a multifaceted process involving a series of enzymatic reactions that build upon the central isoflavonoid pathway. While the complete pathway and its regulatory mechanisms are yet to be fully elucidated, this guide provides a robust putative framework based on current scientific understanding. The detailed experimental protocols offer a practical guide for researchers aiming to isolate, identify, and quantify this promising bioactive compound. Further research, including the identification and characterization of the specific tailoring enzymes, will be instrumental in enabling the biotechnological production of this compound and unlocking its full therapeutic potential.

References

Unveiling the Flavonoid Profile of Glycyrrhiza Species: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The roots and rhizomes of Glycyrrhiza species, commonly known as licorice, are a rich source of diverse bioactive compounds, which have been utilized in traditional medicine for centuries. Among these are a wide array of flavonoids, which contribute significantly to the pharmacological properties of licorice extracts. This technical guide provides an in-depth overview of the natural abundance of flavonoids in various Glycyrrhiza species.

While this guide aims to be comprehensive, it is important to note that research has predominantly focused on a selection of major flavonoids. One such compound, Glycyuralin E, has been identified in Glycyrrhiza uralensis, but extensive quantitative data regarding its natural abundance, specific and detailed isolation protocols, and its precise biosynthetic pathway are not widely available in current scientific literature. Therefore, this document will provide a broader perspective on the well-characterized flavonoids of Glycyrrhiza, including liquiritin, isoliquiritin, and liquiritigenin, for which substantial data exists. This approach will offer a robust framework for understanding the flavonoid composition of licorice and will include detailed experimental protocols and pathway visualizations to aid in research and development.

Data Presentation: Quantitative Abundance of Major Flavonoids in Glycyrrhiza Species

The concentration of flavonoids in Glycyrrhiza species can vary significantly depending on the species, geographical origin, and harvesting time. The following tables summarize the quantitative data for several key flavonoids across different Glycyrrhiza species, as determined by various analytical methods.

Table 1: Content of Major Flavonoids in Different Glycyrrhiza Species (mg/g of dry weight)

| Compound | Glycyrrhiza uralensis | Glycyrrhiza glabra | Glycyrrhiza inflata | Reference |

| Liquiritin | 1.83 - 27.49 | 0.112 - 1.217 | Not Reported | [1][2] |

| Isoliquiritin | 0.838 - 5.218 | 0.515 - 2.131 | Not Reported | [1][2] |

| Liquiritigenin | 0.068 (mg/mL extract) | Not Reported | Not Reported | [3] |

| Licochalcone A | Not Reported | Not Reported | Present | [4] |

| Glabridin (B1671572) | Not Reported | 0.92 (mg/g) | Not Reported | [5] |

Note: Direct comparisons should be made with caution due to variations in extraction and analytical methods between studies.

Table 2: Method Validation Parameters for the Quantification of Flavonoids in Glycyrrhiza Species

| Compound | Analytical Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Licochalcone A | UPC² | > 0.9990 | 0.12 | 0.46 | [6] |

| Liquiritigenin | UPC² | > 0.9990 | 0.49 | 1.61 | [6] |

| Glabridin | UPC² | > 0.9990 | 0.21 | 0.69 | [6] |

| Isoliquiritigenin | UPC² | > 0.9990 | 0.35 | 1.15 | [6] |

| Liquiritin | ¹H-qNMR | Not Reported | 0.023 (mg/mL) | 0.070 (mg/mL) | [3] |

| Isoliquiritin | ¹H-qNMR | Not Reported | 0.003 (mg/mL) | 0.010 (mg/mL) | [3] |

| Liquiritin | UPLC-MS/MS | Not Reported | 3.18 (ng/mL) | 7.72 (ng/mL) | [7] |

| Isoliquiritin | UPLC-MS/MS | Not Reported | 2.90 (ng/mL) | 9.67 (ng/mL) | [7] |

| Isoliquiritigenin | UPLC-MS/MS | Not Reported | 0.50 (ng/mL) | 1.64 (ng/mL) | [7] |

LOD: Limit of Detection, LOQ: Limit of Quantitation

Experimental Protocols

Extraction of Flavonoids from Glycyrrhiza Root

This protocol provides a general method for the solvent extraction of flavonoids from dried licorice root powder.[5][8]

Materials:

-

Dried and powdered Glycyrrhiza root

-

Ethanol (90% or as optimized)

-

Methanol

-

Water

-

Ultrasonic bath

-

Shaker

-

Filter paper or membrane (e.g., 0.45 µm)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of powdered Glycyrrhiza root (e.g., 1.0 g).

-

Solvent Addition: Add a specific volume of the extraction solvent (e.g., 50 mL of 90% ethanol, ratio 1:50 w/v).[9]

-

Extraction:

-

Maceration: Stir the mixture continuously for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 50°C).[5]

-

Ultrasonication: Alternatively, place the mixture in an ultrasonic bath for a specified time (e.g., 30 minutes) to enhance extraction efficiency.

-

-

Filtration: Filter the extract through filter paper to remove solid plant material. For analytical purposes, a second filtration through a 0.45 µm membrane is recommended.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.

-

Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantitative analysis of flavonoids using HPLC.[10][11]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or acetic acid (for mobile phase modification)

-

Flavonoid standards (e.g., liquiritin, isoliquiritin, liquiritigenin)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.05% Phosphoric acid in water.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient Elution: A typical gradient might start with a low percentage of B, increasing over time to elute compounds with different polarities.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 40°C.[10]

-

Detection Wavelength: 254 nm for glycyrrhizin, 280 nm for glabridin and total flavonoids, and 365 nm for isoliquiritin.[10][11]

-

Injection Volume: 10 µL.[11]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the target flavonoids at known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration for each analyte.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Identify the flavonoid peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each flavonoid in the sample by using the peak area and the corresponding calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Flavonoid Extraction and Quantification.

Flavonoid Biosynthesis Pathway

Caption: Simplified Flavonoid Biosynthesis Pathway in Glycyrrhiza.

Abbreviations: PAL: Phenylalanine Ammonia-Lyase; C4H: Cinnamate 4-Hydroxylase; 4CL: 4-Coumarate-CoA Ligase; CHS: Chalcone Synthase; CHI: Chalcone Isomerase; IFS: Isoflavone Synthase; UGT: UDP-glycosyltransferase; PT: Prenyltransferase.

Conclusion

This technical guide provides a foundational understanding of the flavonoid composition of Glycyrrhiza species, with a focus on well-documented compounds due to the limited availability of extensive data on this compound. The provided tables of quantitative data, detailed experimental protocols, and biosynthetic pathway diagrams offer valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the complete flavonoid profile of different Glycyrrhiza species and to explore the therapeutic potential of their individual components.

References

- 1. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and identification of flavonoids in licorice and a study of their inhibitory effects on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Content Determination and Release Characteristics of Six Components in the Different Phases of “Glycyrrhiza glabra-Nux vomica” Decoction by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to produce pure isolates: Processing and extraction techniques for licorice root extract powder. [plantextractwholesale.com]

- 9. pharmpharm.ru [pharmpharm.ru]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. researchgate.net [researchgate.net]

Glycyuralin E: A Technical Overview of its Properties and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyuralin E is a natural product isolated from the roots of Glycyrrhiza uralensis, a plant species commonly known as Chinese licorice.[1] As a member of the vast family of compounds derived from this traditional medicinal plant, this compound is of interest to researchers for its potential pharmacological activities. This technical guide provides a summary of the known physical and chemical properties of this compound, alongside a discussion of the potential biological activities and relevant experimental methodologies, based on current knowledge and data from related compounds.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight have been determined, other physical constants such as melting point, boiling point, and specific solubility data are not extensively reported in publicly available scientific literature.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₆ | [1] |

| Molecular Weight | 370.40 g/mol | [1] |

| Natural Source | Glycyrrhiza uralensis | [1] |

| CAS Number | 1879910-26-5 |

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the well-documented pharmacological effects of other compounds isolated from Glycyrrhiza species, such as glycyrrhizic acid and glycyrrhetinic acid, provide a basis for predicting its potential therapeutic applications. These related compounds are known to possess anti-inflammatory, antioxidant, and anticancer properties.[2] The primary mechanisms of action for many of these compounds involve the modulation of key inflammatory signaling pathways.

Anti-inflammatory Activity

Compounds from Glycyrrhiza uralensis have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound may also exhibit anti-inflammatory properties through the inhibition of one or both of these pathways.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

Isolation of this compound from Glycyrrhiza uralensis

A general procedure for the isolation of compounds from Glycyrrhiza uralensis involves solvent extraction followed by chromatographic separation.

-

Extraction:

-

Dried and powdered roots of Glycyrrhiza uralensis are extracted with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature or with gentle heating.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The fractions are subjected to various chromatographic techniques, including column chromatography (using silica (B1680970) gel or Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds.

-

Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to guide the purification process.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR spectroscopy.

-

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

-

MTT Addition:

-

After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.

-

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of natural products for potential biological activities.

Conclusion

This compound is a natural product from Glycyrrhiza uralensis with a defined molecular formula and weight. While specific experimental data on its physical properties and biological activities are currently limited in the public domain, the known pharmacological profile of related compounds from the same source suggests that this compound may possess anti-inflammatory and anticancer properties. Further research is required to isolate and characterize this compound fully, determine its precise biological effects, and elucidate its mechanism of action, including the specific signaling pathways it may modulate. The experimental workflows outlined in this guide provide a framework for future investigations into this potentially valuable natural product.

References

In-Depth Technical Guide to Glycyuralin E (CAS No. 1879910-26-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyuralin E is a naturally occurring compound isolated from the roots and rhizomes of Glycyrrhiza uralensis, commonly known as licorice. As a constituent of a plant with a long history in traditional medicine, this compound has been the subject of preliminary scientific investigation to determine its physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical characteristics, and summarizes the findings from a broad panel of in vitro bioassays. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a phenolic compound with a molecular formula of C₂₁H₂₂O₆ and a molecular weight of 370.40 g/mol .[1] It belongs to the coumarone class of chemical compounds.[2] The structural elucidation of this compound was achieved through spectroscopic analysis upon its isolation.

| Property | Value |

| CAS Number | 1879910-26-5 |

| Molecular Formula | C₂₁H₂₂O₆ |

| Molecular Weight | 370.40 g/mol |

| Chemical Class | Coumarone |

| Natural Source | Glycyrrhiza uralensis (Licorice) |

Biological Activity Screening

This compound was identified as one of 122 compounds isolated from Glycyrrhiza uralensis in a comprehensive study aimed at discovering the bioactive constituents of this traditional herbal medicine.[3] All isolated compounds, including this compound, were subjected to a panel of eleven different cell- and enzyme-based bioassays to assess their potential pharmacological activities.[3]

The screening assays performed were:

-

Nrf2 activation

-

Nitric oxide (NO) inhibition

-

NF-κB inhibition

-

H1N1 virus inhibition

-

Cytotoxicity against four cancer cell lines (HepG2, SW480, A549, MCF7)

-

Protein tyrosine phosphatase 1B (PTP1B) inhibition

-

Tyrosinase inhibition

-

Acetylcholinesterase (AChE) inhibition

At present, the specific quantitative results for this compound in these assays are not publicly available in detail. The primary publication reporting its discovery indicates that all 122 compounds were screened, but does not provide the individual data for each compound in its abstract.

Experimental Protocols

The following are generalized protocols for some of the key assays used in the screening of this compound, based on standard methodologies in the field. The exact parameters for the screening of this compound may have varied.

NF-κB Inhibition Assay

This assay is designed to identify compounds that can inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

Workflow for NF-κB Inhibition Assay:

Caption: Workflow for a typical NF-κB inhibition assay.

Methodology:

-

Cell Culture: Macrophage cell lines such as RAW 264.7 are commonly used. Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified period.

-

Stimulation: An inflammatory stimulus, typically lipopolysaccharide (LPS), is added to the wells to induce the activation of the NF-κB signaling pathway.

-

Quantification of NF-κB Activation: The extent of NF-κB inhibition can be measured in several ways:

-

Reporter Gene Assay: In cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase), the luminescence is measured. A decrease in signal in the presence of the compound indicates inhibition.

-

ELISA-based Assay: These kits measure the binding of the active p65 subunit of NF-κB from nuclear extracts to a consensus DNA sequence immobilized on a plate.

-

Western Blot: The phosphorylation of IκBα, an inhibitor of NF-κB, can be assessed. Inhibition of IκBα phosphorylation prevents NF-κB activation.[4]

-

Nrf2 Activation Assay

This assay identifies compounds that can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.

Workflow for Nrf2 Activation Assay:

Caption: Workflow for assessing Nrf2 activation.

Methodology:

-

Cell Line: A common model is the HepG2 cell line stably transfected with a luciferase reporter gene under the control of the Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds.

-

Compound Incubation: Cells are incubated with different concentrations of the test compound. A known Nrf2 activator is used as a positive control.

-

Luciferase Assay: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured and is proportional to the level of Nrf2 activation.[5]

-

Alternative Methods:

-

Transcription Factor ELISA: Similar to the NF-κB assay, this method quantifies the binding of active Nrf2 from nuclear extracts to its consensus DNA sequence.

-

Western Blot: The expression levels of Nrf2 and its downstream target proteins, such as heme oxygenase-1 (HO-1), can be measured to confirm pathway activation.[5]

-

PTP1B Inhibition Assay

This is an enzyme-based assay to screen for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for diabetes and obesity treatment.

Workflow for PTP1B Inhibition Assay:

Caption: Workflow for an in vitro PTP1B inhibition assay.

Methodology:

-

Reagents: The assay uses recombinant human PTP1B enzyme and a chromogenic substrate, typically p-nitrophenyl phosphate (pNPP).[1][3]

-

Incubation: The PTP1B enzyme is pre-incubated with various concentrations of the test compound (this compound) in a suitable buffer.[3]

-

Reaction Initiation: The enzymatic reaction is started by the addition of pNPP.[3]

-

Detection: PTP1B dephosphorylates pNPP to produce p-nitrophenol, which is yellow and can be quantified by measuring its absorbance at 405 nm. The reaction is stopped, typically by adding a strong base like NaOH, before reading the absorbance.[1][6]

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Signaling Pathway Interactions

While specific studies on the signaling pathways modulated by this compound are not yet available, its inclusion in screening assays for NF-κB and Nrf2 suggests a potential role in modulating inflammatory and oxidative stress pathways. Many compounds isolated from licorice are known to interact with these pathways.

Potential Signaling Pathway Interactions of Licorice Compounds:

Caption: Potential inhibition of the NF-κB pathway by licorice compounds.

Compounds from licorice, such as glycyrrhizin (B1671929) and liquiritigenin, have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[4] This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

Future Directions

The initial broad screening of this compound indicates its potential for biological activity. To further elucidate its therapeutic potential, the following steps are recommended for future research:

-

Publication of Quantitative Data: The detailed results from the initial eleven bioassays are crucial for the scientific community to assess the specific activities of this compound.

-

Dose-Response Studies: For any significant "hits" in the initial screening, full dose-response studies should be conducted to determine potency (e.g., IC₅₀ or EC₅₀ values).

-

Mechanism of Action Studies: For the most promising activities, further in-depth studies are needed to elucidate the specific molecular mechanisms and signaling pathways involved.

-

In Vivo Studies: If in vitro activity is confirmed, evaluation in relevant animal models of disease will be a critical next step to assess efficacy and safety.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would facilitate its further study and allow for the creation of analogues with potentially improved properties.

Conclusion

This compound is a natural product from Glycyrrhiza uralensis that has been subjected to a wide range of preliminary biological screenings. While the detailed quantitative data from these assays are not yet fully available, the scope of the screening suggests that this compound may possess interesting pharmacological properties, particularly in the areas of inflammation and oxidative stress. This technical guide summarizes the current knowledge and provides a framework for the future investigation of this compound as a potential lead compound in drug discovery and development.

References

- 1. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Glycyuralin E: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glycyuralin E is a natural product that has been isolated from Glycyrrhiza uralensis, a plant species commonly known as licorice.[1] The initial identification and structural elucidation of this compound were reported in a comprehensive study that also involved the biological screening of numerous constituents from this plant. While detailed, publicly available data on the specific biological activities of this compound are limited, this guide provides a framework for its preliminary biological screening based on the methodologies applied to other compounds from the same source. This document outlines the typical experimental protocols and data presentation that would be essential for assessing the therapeutic potential of this compound.

Data Presentation

A comprehensive preliminary biological screening of this compound would involve testing its activity in a variety of assays. The quantitative results from such a screening would be summarized in a table for clear comparison of its potency and spectrum of activity. An example of how such data would be presented is shown below.

Table 1: Hypothetical Biological Activity Profile of this compound

| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, % Inhibition) | Positive Control |

| Anti-inflammatory | ||||

| LPS-stimulated RAW 264.7 macrophages | NO Production | Data Not Available | Dexamethasone | |

| IKKβ Kinase Assay | NF-κB Inhibition | Data Not Available | Parthenolide | |

| Antioxidant | ||||

| ARE-luciferase HepG2 cells | Nrf2 Activation | Data Not Available | tBHQ | |

| Antiviral | ||||

| Influenza A virus (H1N1) infected MDCK cells | Viral Replication | Data Not Available | Oseltamivir | |

| Cytotoxicity | ||||

| HepG2 (Hepatocellular carcinoma) | Cell Viability | Data Not Available | Doxorubicin | |

| A549 (Lung carcinoma) | Cell Viability | Data Not Available | Doxorubicin | |

| SW480 (Colon adenocarcinoma) | Cell Viability | Data Not Available | Doxorubicin | |

| MCF-7 (Breast adenocarcinoma) | Cell Viability | Data Not Available | Doxorubicin | |

| Enzyme Inhibition | ||||

| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Activity | Data Not Available | Suramin | |

| Mushroom Tyrosinase | Enzyme Activity | Data Not Available | Kojic Acid | |

| Acetylcholinesterase (AChE) | Enzyme Activity | Data Not Available | Tacrine |

Note: This table is a template. Specific data for this compound is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in a preliminary biological screening of this compound.

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Protocol: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated cells without the test compound.

-

-

NF-κB Inhibition Assay:

-

Methodology: A luciferase reporter gene assay is used. HEK293T cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). After 24 hours, cells are pre-treated with this compound for 1 hour, followed by stimulation with tumor necrosis factor-alpha (TNF-α) (10 ng/mL) for 6 hours. The luciferase activity is measured using a luminometer.

-

Cytotoxicity Assays

-

MTT Assay for Cancer Cell Lines:

-

Cell Lines: HepG2, A549, SW480, and MCF-7.

-

Protocol: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with various concentrations of this compound for 48-72 hours. After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated.

-

Mandatory Visualizations

The following diagrams illustrate the typical workflows and pathways relevant to the biological screening of natural products like this compound.

Caption: Experimental workflow for the isolation and preliminary biological screening of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

An In-depth Technical Guide to the Discovery and Characterization of Glycyuralin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyuralin E is a novel natural product isolated from the roots and rhizomes of Glycyrrhiza uralensis, a plant species commonly known as licorice and widely used in traditional medicine. Its discovery and initial characterization were first reported as part of a comprehensive phytochemical and biological investigation of this plant species. This whitepaper provides a detailed overview of the discovery, structural elucidation, and preliminary biological characterization of this compound, consolidating the available scientific data into a comprehensive technical guide. The methodologies for its isolation and the spectroscopic data supporting its structural determination are presented. Furthermore, this document summarizes the initial findings on its biological activities from a broad panel of bioassays.

Discovery and Isolation

This compound was discovered during a large-scale phytochemical investigation of the bioactive constituents of Glycyrrhiza uralensis.[1][2][3] This endeavor led to the isolation and identification of 122 compounds, including six previously unknown structures, one of which was designated as this compound.[1][2]

General Experimental Workflow for Isolation

The isolation of this compound involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation and purification.

Detailed Experimental Protocols

Plant Material: The roots and rhizomes of Glycyrrhiza uralensis were collected, dried, and powdered.

Extraction and Fractionation:

-

The powdered plant material was extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract was concentrated under reduced pressure to yield a crude extract.

-

The crude extract was suspended in water and partitioned successively with ethyl acetate.

-

The ethyl acetate fraction, containing compounds of medium polarity, was concentrated.

Chromatographic Purification:

-

The ethyl acetate fraction was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound were pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Characterization

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₆ |

| Molecular Weight | 370.40 g/mol |

| Appearance | White amorphous powder |

| HR-ESI-MS ([M-H]⁻) | m/z (data not publicly available) |

| ¹H NMR (DMSO-d₆) | (data not publicly available) |

| ¹³C NMR (DMSO-d₆) | (data not publicly available) |

| UV (MeOH) λₘₐₓ (nm) | (data not publicly available) |

Note: Specific spectral data values for ¹H NMR, ¹³C NMR, and HR-ESI-MS were not detailed in the primary publication.

The structure of this compound was determined to be 6,6′-dihydroxy-2′-methoxy-3-hydroxymethyl-[6,6-dimethyl-4,5-dihydropyrano(2,3:4′,3′)]-2-arylcoumarone.

Biological Activity

This compound, along with other isolated compounds from Glycyrrhiza uralensis, was screened in a panel of 11 cell- and enzyme-based bioassays to assess its potential biological activities.

Summary of Bioassays Performed

The comprehensive screening included assays for:

-

Nrf2 activation

-

Nitric Oxide (NO) inhibition

-

NF-κB inhibition

-

H1N1 virus inhibition

-

Cytotoxicity against various cancer cell lines (HepG2, SW480, A549, MCF7)

-

PTP1B inhibition

-

Tyrosinase inhibition

-

Acetylcholinesterase (AChE) inhibition

Note: The specific quantitative results for this compound in these bioassays are not publicly available in the primary literature.

Potential Signaling Pathway Involvement

Given the nature of the bioassays conducted, the biological activities of this compound, if any, could involve the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular proliferation.

Conclusion and Future Directions

The discovery of this compound has enriched the chemical diversity of natural products isolated from Glycyrrhiza uralensis. While its structure has been elucidated, a significant opportunity remains for further research. The lack of publicly available detailed spectroscopic and bioactivity data highlights the need for follow-up studies to fully characterize this novel compound.

Future research should focus on:

-

Total Synthesis: A total synthesis of this compound would confirm its structure and provide a renewable source for further biological evaluation.

-

Detailed Biological Profiling: Comprehensive studies are required to determine the specific IC₅₀ or EC₅₀ values of this compound in the initially screened bioassays and to explore its effects in a wider range of biological targets.

-

Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a drug lead.

This in-depth guide serves as a foundational resource for researchers interested in this compound, providing a comprehensive overview of its discovery and initial characterization, and outlining a clear path for future investigations into its therapeutic potential.

References

In-depth Technical Guide on Glycyuralin E: A Novel Natural Compound

A comprehensive review of the currently available scientific literature reveals a significant lack of in-depth data specifically on Glycyuralin E. While this compound has been identified as a natural product isolated from the roots of Glycyrrhiza uralensis (licorice), there is a notable absence of published research detailing its specific biological activities, mechanism of action, quantitative data, and associated experimental protocols.

The primary reference to this compound appears in a 2016 publication in the Journal of Natural Products by Ji S, et al., which focused on the discovery of bioactive constituents from Glycyrrhiza uralensis.[1] However, this study does not provide further details on the biological evaluation of this compound. Commercial suppliers list this compound as a research compound, but they do not provide any data on its biological effects.

Given the absence of specific information for this compound, this guide will, as an alternative, provide an in-depth overview of the well-characterized bioactive compounds from Glycyrrhiza uralensis, namely Glycyrrhetinic Acid and Glycyrrhizin (B1671929) . These compounds have been the subject of extensive research, and there is a wealth of data available regarding their biological activities, mechanisms of action, and experimental evaluations. This information can provide valuable context for researchers interested in the potential therapeutic applications of compounds derived from this plant source.

Part 1: Overview of Bioactive Compounds from Glycyrrhiza uralensis

Glycyrrhiza uralensis is a key herb in traditional Chinese medicine, and its extracts are known to possess a wide range of pharmacological effects, including anti-inflammatory, antiviral, anti-tumor, and hepatoprotective activities.[2][3] These effects are largely attributed to its rich content of triterpenoid (B12794562) saponins (B1172615) and flavonoids.

Glycyrrhizin and Glycyrrhetinic Acid

Glycyrrhizin (also known as glycyrrhizic acid) is the primary active triterpenoid saponin (B1150181) in licorice root.[3] Upon oral administration, glycyrrhizin is metabolized by intestinal bacteria into its aglycone, glycyrrhetinic acid, which is believed to be the more biologically active form.[3]

Table 1: Quantitative Data on the Biological Activity of Glycyrrhetinic Acid and its Derivatives

| Compound/Derivative | Biological Activity | Assay System | IC50 / EC50 | Reference |

| 3β-hydroxy-30-nor-olean-11,13(18)-dien-20β-[N-(2-carboxyphenyl)]carboxamide | Inhibition of IL-1β-induced PGE2 production | Normal Human Dermal Fibroblasts (NHDF) | 1.0 µM | [4] |

| Isoliquiritigenin | NO Suppression | IL-1β-treated hepatocytes | 11.9 µM | [3] |

| Liquiritigenin | NO Suppression | IL-1β-treated hepatocytes | 41.2 µM | [3] |

| Glycyrrhizin | NO Suppression | IL-1β-treated hepatocytes | 1176 µM | [3] |

| Glycyrrhiza uralensis extract | Cytotoxicity (SGC-7901 cell line) | Gastric adenocarcinoma cells | 8.7 to 64.9 μg/mL | [2] |

Part 2: Key Signaling Pathways Modulated by Licorice Compounds

The anti-inflammatory effects of licorice compounds are primarily mediated through the modulation of key inflammatory signaling pathways, most notably the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Bioactive components in licorice, such as glycyrrhetinic acid, can inhibit the activation of NF-κB. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. The inhibition of IκBα degradation ensures that NF-κB remains inactive, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.

Caption: Inhibition of the NF-κB signaling pathway by Glycyrrhetinic Acid.

MAPK Signaling Pathway

The MAPK signaling cascade, which includes ERK, p38, and JNK, is another crucial pathway in the inflammatory process. Compounds from licorice have been shown to attenuate MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade. This leads to a reduction in the production of pro-inflammatory cytokines.

Caption: Attenuation of the MAPK signaling cascade by licorice compounds.

Part 3: Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like those found in Glycyrrhiza uralensis.

Cell Culture and Treatment

-

Cell Lines: Human or murine macrophage cell lines (e.g., RAW 264.7), dermal fibroblasts (e.g., NHDF), or hepatocytes are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., glycyrrhetinic acid) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., lipopolysaccharide [LPS] or Interleukin-1β [IL-1β]).

Nitric Oxide (NO) Production Assay

-

Principle: Measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Collect the cell culture supernatant after treatment.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Principle: Quantifies the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, PGE2) in the cell culture supernatant.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis for Signaling Protein Expression

-

Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways (e.g., phosphorylated IκBα, p-ERK).

-

Protocol:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific to the target proteins.

-

Wash and incubate with secondary antibodies conjugated to an enzyme.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

While this compound remains an understudied natural compound, the extensive research on other constituents of Glycyrrhiza uralensis, such as glycyrrhetinic acid and glycyrrhizin, provides a strong foundation for understanding the potential biological activities of novel compounds from this source. The established anti-inflammatory properties of licorice extracts, mediated through the inhibition of the NF-κB and MAPK signaling pathways, highlight the therapeutic potential of its phytochemicals. Further research is warranted to isolate and characterize the specific biological activities and mechanisms of action of less abundant compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycyrrhiza Genus: Enlightening Phytochemical Components for Pharmacological and Health-Promoting Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Glycyuralin E Extraction and Purification

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycyuralin E is a bioactive natural product that has been isolated from Glycyrrhiza uralensis (licorice root)[1]. As a member of the vast family of compounds found in this traditional medicinal plant, which includes flavonoids and triterpenoid (B12794562) saponins (B1172615), this compound is of interest for its potential pharmacological activities[2][3]. This document provides a detailed protocol for the extraction of crude material from Glycyrrhiza uralensis and the subsequent purification of this compound, based on established methods for related compounds from the same source.

Experimental Protocols

Part 1: Ultrasound-Assisted Extraction (UAE) of Crude this compound

This protocol describes an efficient method for obtaining a crude extract enriched with flavonoids and other bioactive compounds from dried Glycyrrhiza uralensis root. Ultrasound is used to enhance extraction efficiency by disrupting plant cell walls[4][5].

Materials:

-

Dried and powdered Glycyrrhiza uralensis root

-

80% Ethanol (B145695) (v/v) in deionized water

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Preparation: Weigh 100 g of dried, powdered Glycyrrhiza uralensis root.

-

Solvent Addition: Place the powdered root into a 2 L beaker and add 1 L of 80% ethanol (a 1:10 solid-to-liquid ratio).

-

Ultrasonication: Submerge the beaker in an ultrasonic bath set to a frequency of 55 kHz and a power of 125 W[5][6]. Perform the extraction at 70°C for 30-40 minutes[7].

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Repeat Extraction: Repeat the extraction process on the plant residue two more times using fresh solvent to maximize yield.

-

Concentration: Combine all filtrates and concentrate the solution using a rotary evaporator at a reduced pressure and a temperature of 50°C until the ethanol is fully removed.

-

Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder. Record the final weight to calculate the crude extract yield.

Part 2: Enrichment using Macroporous Resin Chromatography

This step purifies the crude extract by removing highly polar impurities like sugars and enriches the fraction containing flavonoids and saponins[7][8][9].

Materials:

-

Crude extract powder from Part 1

-

D101 Macroporous resin

-

Glass chromatography column

-

Deionized water

-

Ethanol solutions (10%, 30%, 50%, 70%, 95% v/v)

-

Fraction collector

Procedure:

-

Resin Preparation: Pre-treat the D101 resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until no ethanol scent remains[8].

-

Column Packing: Pack the pre-treated resin into a glass column (e.g., 5 cm diameter x 50 cm length) to create a slurry.

-

Sample Loading: Dissolve the crude extract powder in deionized water and load it onto the column at a slow flow rate.

-

Elution:

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the target compound profile.

-

Pooling and Concentration: Combine the fractions rich in the target compounds and concentrate them using a rotary evaporator to yield an enriched flavonoid/saponin extract.

Part 3: Final Purification by Preparative HPLC

The final step involves isolating this compound to a high purity using preparative High-Performance Liquid Chromatography (prep-HPLC)[8][10].

Materials:

-

Enriched extract from Part 2

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water with 0.1% formic acid

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Dissolve the enriched extract in the initial mobile phase (e.g., 10% acetonitrile in water) and filter it through a 0.45 µm syringe filter[8].

-

Method Optimization: Develop a separation method on an analytical HPLC scale to determine the optimal gradient for separating this compound. A typical gradient might be from 10% to 70% acetonitrile over 40 minutes.

-

Preparative Run: Scale up the optimized method to the preparative C18 column. Inject the filtered sample.

-

Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 280 nm or 292 nm) and collect the peak corresponding to this compound using a fraction collector[11].

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. Fractions with >98% purity should be pooled.

-

Final Product: Remove the solvent from the pooled pure fractions by lyophilization to obtain pure this compound solid.

Data Presentation

The following tables summarize expected quantitative data based on typical extraction and purification of flavonoids and saponins from Glycyrrhiza species.

Table 1: Extraction and Enrichment Yields

| Step | Starting Material (g) | Final Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Crude Extraction | 100 g (Dried Root) | Crude Powder | ~15-20% | ~10-15%[9] |

| Resin Enrichment | 15 g (Crude Powder) | Enriched Extract | ~40-50% | ~40-60%[9] |

Table 2: Preparative HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., 20 x 250 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 70% B over 40 min |

| Flow Rate | 15-20 mL/min |

| Detection Wavelength | 280 nm |

| Expected Purity | >98%[11] |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from raw plant material to the purified compound.

Caption: Workflow for this compound extraction and purification.

Hypothetical Signaling Pathway

Compounds isolated from Glycyrrhiza uralensis are known to possess anti-inflammatory properties, often by modulating the NF-κB signaling pathway[2][3]. The following diagram shows a plausible mechanism of action for this compound.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constituents Isolated from the Leaves of Glycyrrhiza uralansis and Their Anti-Inflammatory Activities on LPS-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Extraction of Glycyrrhizic Acid from Glycyrrhiza uralensis Using Ultrasound and Its Process Extraction Model | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]

- 11. CN101830906A - Separation and purification method of high-purity glabridin - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of Glycyuralin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyuralin E is a natural product isolated from Glycyrrhiza uralensis (licorice root), a plant with a long history of use in traditional medicine. As research into the bioactive constituents of licorice expands, robust and reliable analytical methods for the quantification of specific compounds like this compound are crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological mechanisms. This compound, with the chemical formula C21H22O6, belongs to the coumarin (B35378) class of compounds, which are known for their diverse biological activities.

These application notes provide a detailed protocol for the quantification of this compound in biological matrices, specifically plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). In the absence of a specific, validated method for this compound, this protocol has been adapted from established and validated methods for other structurally related coumarins, such as Glycyrol, also found in Glycyrrhiza uralensis.

Principle of the Method

The method described here for the quantification of this compound is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer. This LC-MS/MS approach offers high selectivity and sensitivity, making it ideal for the analysis of complex biological samples. The general workflow involves sample preparation to extract this compound from the plasma matrix, chromatographic separation of the analyte from other components, and its subsequent detection and quantification by mass spectrometry.

An internal standard (IS) is utilized to ensure accuracy and precision by correcting for variations during sample processing and analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., a structurally similar coumarin not present in the sample (e.g., Warfarin or a stable isotope-labeled this compound if available)

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control (blank) plasma from the relevant species (e.g., rat, human)

Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A reversed-phase C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Preparation of Standard Solutions

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standards: Spike control plasma with the working standard solutions to create a calibration curve with a series of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and calibration/QC standards to room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard at a fixed concentration.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 6.0 | 90 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry Parameters (Triple Quadrupole):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| MRM Transitions | To be determined by infusion of pure this compound and IS |

Note: The Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) for this compound and the chosen internal standard need to be optimized by infusing a standard solution of each into the mass spectrometer.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the tables below.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| This compound | 1 - 1000 | > 0.995 | 1 |

Table 2: Accuracy and Precision

| Low QC (5 ng/mL) | Mid QC (50 ng/mL) | High QC (800 ng/mL) | |

| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Low QC (5 ng/mL) | High QC (800 ng/mL) | |

| Extraction Recovery (%) | 85 - 115% | 85 - 115% |

| Matrix Effect (%) | 85 - 115% | 85 - 115% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Disclaimer: This is a generalized protocol and should be fully validated for the specific application and laboratory conditions.

Application Note: Quantitative Analysis of Glycyuralin E using HPLC-MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glycyuralin E is a natural product isolated from Glycyrrhiza uralensis, a plant commonly known as licorice.[1] Compounds from Glycyrrhiza species have been extensively studied for their wide range of biological activities. The accurate and sensitive quantification of such compounds is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique that provides the high sensitivity and selectivity required for the analysis of complex mixtures.[2]

This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC-MS method. While specific literature on the HPLC-MS analysis of this compound is limited, this method has been developed based on established protocols for structurally related compounds found in licorice extracts, such as glycyrrhizin (B1671929) and glycyrrhetinic acid.[3][4][5]

Experimental Protocols

Sample Preparation

-

Standard Solution Preparation:

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with methanol to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Plant Material Extraction (Hypothetical):

-

Weigh 1 g of powdered Glycyrrhiza uralensis root.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter prior to HPLC-MS analysis.

-

HPLC-MS Method

The following tables summarize the proposed instrumental parameters for the HPLC-MS analysis of this compound.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |